tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate
Overview
Description
tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate: is a chemical compound with the molecular formula C14H21NO3. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–). This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(3-hydroxypropyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as an intermediate in the preparation of pharmaceuticals and other biologically active compounds.
Medicine: The compound is used in the development of drugs and therapeutic agents. Its role as a protecting group allows for the synthesis of complex molecules with potential medicinal properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Comparison:
- tert-Butyl N-[3-(3-hydroxypropyl)phenyl]carbamate is unique due to the presence of the phenyl group, which imparts different chemical properties compared to other similar compounds. The phenyl group can influence the reactivity and stability of the compound.
- tert-Butyl N-(3-hydroxypropyl)carbamate lacks the phenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate has an additional hydroxy group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
- tert-Butyl N-(3-bromopropyl)carbamate contains a bromine atom, making it more suitable for substitution reactions involving nucleophiles.
Properties
IUPAC Name |
tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12-8-4-6-11(10-12)7-5-9-16/h4,6,8,10,16H,5,7,9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBYPZWPGFLUAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198896-26-3 | |
Record name | tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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